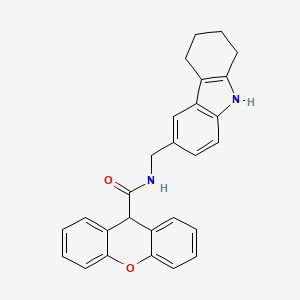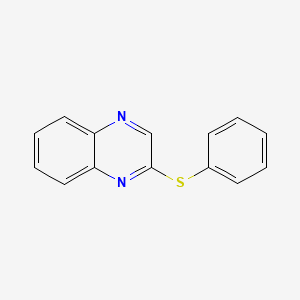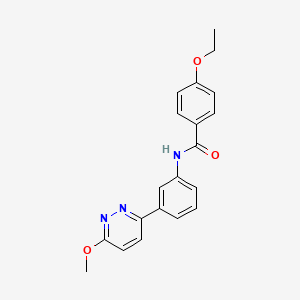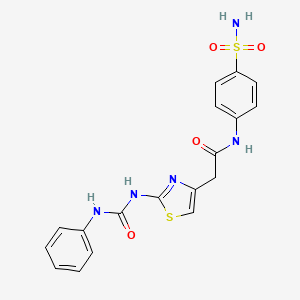
1-(2-ethoxyphenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-ethoxyphenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as TAK-915 and has been found to have potential therapeutic applications in the treatment of various neurological disorders.
Wissenschaftliche Forschungsanwendungen
Hydrogel Formation and Anion Influence
Hydrogel formation using compounds that contain urea functionalities, such as 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, demonstrates the utility of urea derivatives in creating materials with tunable physical properties. The anions present can significantly influence the gel's rheology and morphology, indicating applications in material science where the physical properties of hydrogels can be precisely controlled for specific uses, including drug delivery systems and tissue engineering scaffolds (Lloyd & Steed, 2011).
Urea Derivatives in Medicinal Chemistry
Urea derivatives, like N-mesityl-N'-(3-methylphenyl)urea and others, have been explored for their enzyme inhibition properties and potential anticancer activities. These compounds were evaluated against various cancer cell lines, showcasing the role urea derivatives can play in the development of new therapeutic agents. The ability to modulate biological activities through structural modifications of urea derivatives underscores their importance in drug design and discovery processes (Mustafa, Perveen, & Khan, 2014).
Role in Synthesis of Pyrimidine Derivatives
The synthesis of pyrimidine derivatives using ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates and urea reveals the chemical versatility of urea compounds. These derivatives find applications in pharmaceuticals, agrochemicals, and dyes. The regioselective condensation and subsequent cyclization to form tetrahydropyrimidines demonstrate the utility of urea in facilitating complex chemical transformations (Goryaeva, Burgart, & Saloutin, 2009).
Enzyme Inhibition and Anticancer Investigations
Exploring urea derivatives for enzyme inhibition and their effects on cancer cell lines offers a glimpse into the potential therapeutic applications of these compounds. Research indicates that specific urea derivatives can inhibit enzymes like urease, β-glucuronidase, and snake venom phosphodiesterase, and exhibit antiproliferative effects against cancer cells. Such findings highlight the potential of urea derivatives in developing new treatments for cancer and other diseases (Mustafa, Perveen, & Khan, 2014).
Eigenschaften
IUPAC Name |
1-(2-ethoxyphenyl)-3-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O2/c1-2-26-15-9-4-3-8-14(15)20-17(25)19-11-16-21-22-23-24(16)13-7-5-6-12(18)10-13/h3-10H,2,11H2,1H3,(H2,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXBRLLFEXUWFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2850700.png)
![8-(2,5-dimethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2850701.png)


![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2850704.png)



![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2850713.png)
![5-((2-chlorobenzyl)thio)-1-ethyl-6-(4-fluorobenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2850715.png)



![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(cyclopropylmethoxy)-4-fluorophenyl]amino}acetamide](/img/structure/B2850722.png)